molecular formula C18H16ClN3O B2955214 3-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one CAS No. 899977-96-9

3-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2955214
CAS No.: 899977-96-9
M. Wt: 325.8
InChI Key: JMRAGAAJASOLQH-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a dihydropyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves the reaction of 4-chlorobenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction can be summarized as follows:

  • Dissolve 4-chlorobenzylamine in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add 4-methylbenzoyl chloride to the mixture while maintaining the temperature.
  • Stir the reaction mixture for several hours.
  • Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may disrupt bacterial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(4-methylphenyl)urea: Similar structure but with a urea core instead of a dihydropyrazinone core.

    4-chlorophenyl-4-methylphenylhydrazine: Similar structure but with a hydrazine core.

    4-chlorophenyl-4-methylphenylthiourea: Similar structure but with a thiourea core.

Uniqueness

3-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is unique due to its dihydropyrazinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-2-8-16(9-3-13)22-11-10-20-17(18(22)23)21-12-14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRAGAAJASOLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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